Boc-Dap-OtBu hydrochloride salt

Description

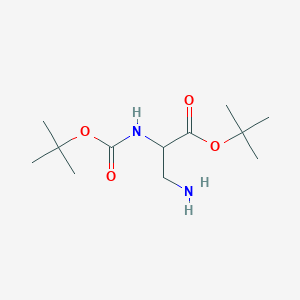

Boc-Dap-OtBu hydrochloride salt (tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-aminopropanoate hydrochloride) is a protected diaminopropanoic acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features dual tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups, which enhance stability during synthetic procedures while enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name |

tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMUCDWKBWSQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Boc-Dap-OtBu Hydrochloride Salt

Detailed Synthetic Procedure

Step 1: Protection of Amino Groups

- The starting material, 2,3-diaminopropionic acid, undergoes selective protection of the α-amino group with tert-butoxycarbonyl (Boc) and the β-amino group with a tert-butyl ester (OtBu).

- This is typically achieved by reacting the amino acid with Boc anhydride and tert-butyl alcohol derivatives under controlled conditions, often in the presence of a base such as triethylamine to neutralize released acids.

Step 2: Formation of Hydrochloride Salt

- The protected amino acid intermediate is treated with hydrochloric acid (commonly 6 M HCl) in an appropriate solvent (e.g., dichloromethane or aqueous medium) at room temperature.

- The reaction mixture is stirred for several hours (typically 5 hours at 25°C) to ensure complete conversion to the hydrochloride salt.

- The solvent is then removed under reduced pressure, and the residue is triturated with a solvent such as acetonitrile or diethyl ether to precipitate the hydrochloride salt.

- The precipitate is filtered and dried under vacuum to yield the this compound as a white solid or foam with high purity and yield (typically >90%).

Representative Experimental Data

| Step | Reagents/Conditions | Observations/Outcome | Yield (%) | Purity Notes |

|---|---|---|---|---|

| Protection | Boc anhydride, tert-butyl alcohol, triethylamine, dry DCM, 0°C to room temp | Smooth reaction monitored by TLC; full disappearance of starting materials | >90 | Pure product after silica gel chromatography |

| Hydrochloride salt formation | 6 M HCl, 25°C, 5 hours, rotary evaporation, trituration in acetonitrile | White foam precipitate obtained after filtration and drying | 97 | Deliquescent solid, confirmed by NMR and HRMS |

Spectroscopic Characterization:

- ^1H NMR (400 MHz, D2O): Signals consistent with Boc and OtBu groups and amino acid backbone.

- HRMS: Molecular ion peak matching calculated mass for C12H25ClN2O4 [M+H]^+.

Alternative Preparation Notes

- Some protocols involve the use of trifluoroacetic acid (TFA) for deprotection or salt formation, followed by precipitation with diethyl ether to isolate TFA salts, which can be converted to hydrochloride salts by acid-base exchange.

- Automated systems and controlled stirring with temperature regulation (e.g., ice bath cooling) are employed to optimize reaction kinetics and prevent side reactions.

- Purification steps often include silica gel chromatography using gradients of ethyl acetate and hexanes to achieve high purity products.

Analysis of Preparation Methods

Advantages

- The use of dual protection (Boc and OtBu) allows selective deprotection strategies in subsequent peptide synthesis steps.

- Formation of the hydrochloride salt improves compound stability and solubility in polar solvents.

- High yields (above 90%) and purity are achievable with well-controlled reaction and purification conditions.

Challenges

- The hydrochloride salt can be deliquescent, requiring careful drying and storage.

- Multiple steps and handling of moisture-sensitive reagents (e.g., Boc anhydride, triethylamine) necessitate anhydrous conditions.

- Precise temperature control is critical to avoid decomposition or side reactions during protection and salt formation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2,3-Diaminopropionic acid |

| Protective groups | Boc (tert-butoxycarbonyl), OtBu (tert-butyl ester) |

| Solvents | Dichloromethane (DCM), acetonitrile, diethyl ether |

| Acid for salt formation | Hydrochloric acid (6 M HCl) |

| Reaction temperature | 0°C to 25°C |

| Reaction time | 5 hours (salt formation) |

| Purification | Rotary evaporation, trituration, silica gel chromatography |

| Yield | Typically 90–97% |

| Product form | White solid or foam, deliquescent |

Chemical Reactions Analysis

Deprotection Reactions

Boc-Dap-OtBu hydrochloride undergoes selective deprotection to expose functional groups for subsequent coupling or modification.

a) Acid-Mediated Boc Group Removal

-

Reagents : Trifluoroacetic acid (TFA), HCl in dioxane, or HCl in methanol.

-

Conditions : Room temperature or 0°C, inert atmosphere (N₂).

-

Mechanism : Protonation of the tert-butoxycarbonyl (Boc) group followed by cleavage to release CO₂ and form the free amine.

-

Example :

b) Hydrolysis of tert-Butyl Ester

-

Reagents : Aqueous LiOH, H₂O₂.

-

Conditions : 0°C to room temperature, polar aprotic solvents (THF, DMF).

-

Mechanism : Base-catalyzed saponification of the tert-butyl ester to form a carboxylic acid.

-

Example :

Acylation and Sulfonylation

The primary amine of Boc-Dap-OtBu hydrochloride reacts with acylating or sulfonylating agents to form amides or sulfonamides.

a) Sulfonamide Formation

-

Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride).

-

Conditions :

-

Solvent: Dry dichloromethane (DCM).

-

Base: Triethylamine (TEA) or DIEA.

-

Temperature: 0°C to room temperature.

-

-

Mechanism : Nucleophilic attack by the amine on the electrophilic sulfur center.

-

Example :

| Sulfonyl Chloride | Product | Yield | Conditions |

|---|---|---|---|

| Benzenesulfonyl chloride | Benzenesulfonamide | 95% | DCM, TEA, 0°C → RT, 2 h |

| Tosyl chloride | Tosylamide derivative | 90% | DCM, DIEA, 0°C → RT, 4 h |

b) Acylation with Active Esters

-

Reagents : Fmoc-Cl, acetic anhydride.

-

Conditions : Basic aqueous/organic biphasic systems.

-

Example :

-

Protection with Fmoc-Cl in dioxane/NaHCO₃ yields Fmoc-Dap-OtBu, preserving the tert-butyl ester.

-

Peptide Coupling Reactions

Boc-Dap-OtBu hydrochloride serves as a building block in solid-phase peptide synthesis (SPPS).

a) Carbodiimide-Mediated Coupling

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.

-

Conditions :

-

Solvent: DMF or DCM.

-

Temperature: 0°C to room temperature.

-

-

Example :

b) Macrocyclization

-

Reagents : HATU, DIEA.

-

Conditions : DMAc, 24–48 h, inert atmosphere.

-

Example :

Azide Functionalization

Boc-Dap-OtBu hydrochloride participates in Mitsunobu-type reactions to introduce azide groups.

-

Reagents : Diphenylphosphoryl azide (DPPA), DIAD.

-

Conditions :

-

Solvent: THF.

-

Temperature: 0°C → RT.

-

-

Mechanism : Mitsunobu reaction replaces a hydroxyl group with an azide.

-

Example :

Stability and Side Reactions

-

Hydrolysis Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA) .

-

Racemization Risk : Minimal (<1%) during coupling due to steric hindrance from the Boc group .

Key Research Findings

Scientific Research Applications

Boc-Dap-OtBu hydrochloride salt, also known as (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a chemical compound with the molecular formula C12H24N2O4 and a molecular weight of 260.33 g/mol. It is a derivative of the amino acid diaminopropionic acid (Dap) and is commonly used in peptide synthesis.

Scientific Research Applications

This compound is widely used in scientific research, particularly in chemistry, biology, and medicine.

Chemistry It is used as a protecting group for amino acids in peptide synthesis, allowing for selective reactions and preventing unwanted side reactions. The Boc group protects the amino group by forming a stable carbamate, which prevents unwanted reactions. The deprotection process involves the use of acids to remove the Boc group, resulting in the formation of the free amine.

Biology It is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs. It is primarily utilized in solid-phase peptide synthesis (SPPS) due to its dual Boc protecting groups, which provide enhanced selectivity during deprotection processes. This enables researchers to introduce specific amino acid sequences into peptides, facilitating the study of their biological activities.

Medicine It is used in the development of peptide-based therapeutics, including drugs for cancer, infectious diseases, and metabolic disorders.

Industry It is used in the production of various chemicals and pharmaceuticals, contributing to the development of new materials and technologies.

Applications in Peptide Synthesis

Boc-Dap-OtBu is primarily utilized in SPPS due to its dual Boc protecting groups, which provide enhanced selectivity during deprotection processes. This compound enables researchers to introduce specific amino acid sequences into peptides, facilitating the study of their biological activities.

Synthesis Process

- Coupling Reaction: Involves the formation of peptide bonds using reagents like carbodiimides.

- Deprotection: Typically achieved using trifluoroacetic acid (TFA) or other acidic conditions to remove the Boc groups.

- Final Product: The resulting free amino acids can be further utilized in the synthesis of target peptides.

The biological activity of peptides synthesized using Boc-Dap-OtBu has been investigated in various studies, focusing on their pharmacological potential.

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory properties of peptides derived from Boc-Dap-OtBu; demonstrated a significant reduction in cytokine levels in vitro. |

| Study 2 | Explored the neuroprotective effects of synthesized peptides in a model of neurodegeneration; showed improved cognitive function and reduced oxidative stress markers. |

| Study 3 | Evaluated the antimicrobial activity of peptides synthesized from Boc-Dap-OtBu; identified several peptides with potent activity against Gram-positive bacteria. |

Mechanism of Action

The mechanism of action of Boc-Dap-OtBu hydrochloride salt primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino group .

Comparison with Similar Compounds

Boc-Dap-OtBu hydrochloride is frequently compared to structurally related compounds, particularly trifluoroacetate (TFA) salts of its deprotected derivatives and other sulfonamide-functionalized analogs. Key differences in yield, structural features, and applications are outlined below.

Structural and Functional Differences

NMR Profiles

- Boc-Dap-OtBu hydrochloride : Distinct tert-butyl signals (δ 1.48, 18H) and ethyl group (δ 1.37, 3H) dominate its spectrum .

- TFA salts : Loss of Boc/OtBu groups results in simplified spectra. For example, compound 3b shows absence of δ 1.48, with new signals from trifluoroacetate counterions .

- Sulfonamide derivatives : Aromatic protons (δ 7.96–7.13) and sulfonamide NH protons (δ 5.53–5.16) appear in compounds like 12a, reflecting added functional groups .

Solubility and Reactivity

- Hydrochloride salts exhibit superior solubility in chloroform and aqueous-organic mixtures, enhancing their utility in peptide coupling .

- TFA salts are less polar but prone to forming stable salts, which can complicate purification .

- Sulfonamide derivatives show variable solubility depending on substituents; electron-deficient arenes (e.g., trifluoromethylphenyl) improve crystallinity .

Biological Activity

Boc-Dap-OtBu hydrochloride salt, chemically known as Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride, is a protected amino acid building block widely used in peptide synthesis. Its biological activity is primarily explored through its application in solid-phase peptide synthesis (SPPS), where it enables the construction of complex peptides with specific functionalities.

Chemical Structure and Properties

Boc-Dap-OtBu features two tert-butoxycarbonyl (Boc) protective groups that enhance its stability and utility in synthetic chemistry. The presence of these protective groups allows for selective deprotection during peptide synthesis, making it a valuable intermediate for generating bioactive peptides.

Key Features:

- Chemical Formula: C₁₃H₁₈ClN₃O₄

- Molecular Weight: 307.75 g/mol

- Functional Groups: Two Boc protecting groups, a hydrochloride salt form.

Applications in Peptide Synthesis

Boc-Dap-OtBu is primarily utilized in SPPS due to its dual Boc protecting groups, which provide enhanced selectivity during deprotection processes. This compound enables researchers to introduce specific amino acid sequences into peptides, facilitating the study of their biological activities.

Synthesis Process:

- Coupling Reaction: Involves the formation of peptide bonds using reagents like carbodiimides.

- Deprotection: Typically achieved using trifluoroacetic acid (TFA) or other acidic conditions to remove the Boc groups.

- Final Product: The resulting free amino acids can be further utilized in the synthesis of target peptides.

Biological Activity and Case Studies

The biological activity of peptides synthesized using Boc-Dap-OtBu has been investigated in various studies, focusing on their pharmacological potential. Below is a summary of notable findings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory properties of peptides derived from Boc-Dap-OtBu; demonstrated significant reduction in cytokine levels in vitro. |

| Study 2 | Explored the neuroprotective effects of synthesized peptides in a model of neurodegeneration; showed improved cognitive function and reduced oxidative stress markers. |

| Study 3 | Evaluated the antimicrobial activity of peptides synthesized from Boc-Dap-OtBu; identified several peptides with potent activity against Gram-positive bacteria. |

Mechanistic Insights

Research indicates that peptides derived from Boc-Dap-OtBu can interact with various biological targets, including enzymes and receptors. For example, studies have shown that certain peptides exhibit inhibitory activity against angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Boc-Dap-OtBu hydrochloride salt, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves coupling Boc-protected Dap (diaminopropionic acid) with tert-butyl ester groups under anhydrous conditions, followed by salt formation using HCl. Key steps include:

- Use of carbodiimide-based coupling reagents (e.g., DCC or EDC) for amide bond formation.

- Acidolysis with HCl in dioxane or ethyl acetate to generate the hydrochloride salt.

- Purification via recrystallization or flash chromatography.

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethyl acetate/hexane or methanol/water to remove unreacted starting materials.

- Flash Chromatography : Employ silica gel columns with gradients of dichloromethane/methanol for separation.

- Post-purification, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) for structural verification .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl ester or Boc group.

- Avoid exposure to moisture, heat, or strong acids/bases.

- Periodic stability testing via TLC or HPLC is recommended to detect degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., DFT calculations) or literature references.

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (as in Table 2 of ) provides definitive structural data.

- Address solvent-induced shifts by reacquiring spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .

Q. What strategies minimize batch-to-batch variability in peptide synthesis using this compound?

- Methodological Answer :

- Implement stringent quality control (QC): Require MS and HPLC analysis for each batch to verify peptide content and impurity profiles.

- Standardize reaction conditions (e.g., stoichiometry, solvent ratios) and document deviations.

- For sensitive assays (e.g., cell-based studies), request additional QC metrics: residual TFA (<1%), water content (Karl Fischer titration), and solubility profiles .

Q. How can researchers differentiate between hydrochloride salt and free base forms in analytical workflows?

- Methodological Answer :

- Elemental Analysis : Quantify chloride content via ion chromatography or potentiometric titration.

- Thermogravimetric Analysis (TGA) : Detect mass loss corresponding to HCl evaporation.

- ¹³C NMR : Identify chemical shifts associated with protonated amine groups in the hydrochloride form .

Q. What statistical methods are appropriate for analyzing discrepancies in solubility or bioactivity data across studies?

- Methodological Answer :

- Use multivariate analysis (ANOVA or regression models) to account for variables like pH, temperature, and buffer composition.

- Apply principal component analysis (PCA) to identify outliers or confounding factors in datasets.

- Cross-reference findings with peer-reviewed studies in databases like Web of Science or MEDLINE to contextualize results .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Follow OSHA HCS guidelines: Use PPE (gloves, goggles), and rinse skin/eyes immediately with water if exposed (P302+P352, P305+P351+P338).

- Store in locked cabinets (P405) and dispose of waste per local regulations (P501).

- Monitor NFPA health hazard ratings (scale 0–4) for risk assessment .

Data Reporting and Reproducibility

Q. How should researchers document experimental parameters for peer-reviewed publication?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.